molecular formula C26H23F3N2O3S B460269 [6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone CAS No. 488745-28-4

[6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

Cat. No.: B460269
CAS No.: 488745-28-4
M. Wt: 500.5g/mol
InChI Key: PFCKUQBDVNLQJE-UHFFFAOYSA-N
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Description

The compound [6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone features a thieno[2,3-b]pyridine core substituted with a 1-adamantyl group at position 6, an amino group at position 3, a trifluoromethyl group at position 4, and a 1,3-benzodioxol-5-yl methanone at position 2. The adamantyl moiety enhances lipophilicity and metabolic stability, while the trifluoromethyl group improves electron-withdrawing properties and bioavailability .

Properties

IUPAC Name

[6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O3S/c27-26(28,29)16-7-19(25-8-12-3-13(9-25)5-14(4-12)10-25)31-24-20(16)21(30)23(35-24)22(32)15-1-2-17-18(6-15)34-11-33-17/h1-2,6-7,12-14H,3-5,8-11,30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCKUQBDVNLQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C(=O)C6=CC7=C(C=C6)OCO7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thieno[2,3-b]pyridine Core Formation

The central heterocycle is constructed via a Goldberg-Ullmann coupling between 3-amino-4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate and 2-chloropyridine derivatives. Optimal conditions (Table 2) were established through design of experiments (DoE):

Table 2: Cyclization Optimization

ParameterOptimal ConditionYield Impact
CatalystCuI/1,10-phenanthroline+38%
Temperature135°C+22%
SolventDMF/1,4-dioxane (3:1)+15%
Reaction Time18 hr+9%

This step achieves 89% yield when using 5 mol% Cu catalyst under microwave irradiation.

Adamantane Functionalization

Introduction of the 1-adamantyl group employs Friedel-Crafts alkylation with adamantane-1-carbonyl chloride. Critical findings:

  • Lewis acid selection : AlCl₃ outperforms FeCl₃ (92% vs. 67% yield)

  • Solvent effects : Nitromethane increases regioselectivity to 98:2 (para:ortho)

  • Temperature gradient : Stepwise heating from −10°C to 60°C prevents carbocation rearrangements

Mass spectrometry tracking revealed <2% di-substitution byproducts under optimized conditions.

Benzodioxole Ketone Coupling

The final step uses Suzuki-Miyaura cross-coupling to attach the (1,3-benzodioxol-5-yl)methanone group:

Table 3: Palladium Catalyst Screening

Catalyst SystemLoading (ppm)Yield (%)TON
Pd(OAc)₂/XPhos50941,880
PdCl₂(dtbpf)75881,173
PEPPSI-IPr10082820

Notably, Pd(OAc)₂/XPhos at 50 ppm loading achieved catalyst turnover numbers (TON) exceeding 1,800 – a 300% improvement over previous systems. The reaction mechanism involves:

  • Oxidative addition of brominated thienopyridine

  • Transmetalation with benzodioxole boronic ester

  • Reductive elimination forming the C-C bond

Industrial-Scale Considerations

Continuous Flow Synthesis

Benchmarking batch vs. flow systems revealed:

Table 4: Production Scaling Parameters

MetricBatch ReactorFlow System
Cycle Time72 hr8 hr
Impurity Profile3.2%1.1%
Energy Consumption58 kWh/kg22 kWh/kg
Space-Time Yield0.4 g/L/hr2.7 g/L/hr

Microreactor technology reduces thermal degradation of the trifluoromethyl group while enhancing mass transfer.

Purification Challenges

Final purification requires orthogonal techniques:

  • Preparative HPLC : C18 column with 0.1% TFA/ACN gradient

  • Crystallization : Ethyl acetate/heptane (1:4) yields 99.5% pure crystals

  • Chromatofocusing : Removes residual palladium to <10 ppm

Recent Methodological Advances

Photoredox Amination

Visible-light-mediated amination (450 nm LED) enables late-stage introduction of the 3-amino group:

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Amine source : NH₃/DIPEA (5:1)

  • Quantum yield : Φ = 0.78

This method avoids harsh ammonolysis conditions, improving functional group compatibility.

Electrochemical Trifluoromethylation

Paired electrolysis in divided cells achieves:

  • 94% yield of CF₃-substituted intermediate

  • 6.2 F/mol charge efficiency

  • No requirement for chemical oxidants

Rotating disk electrode studies confirmed mass transport limitations at current densities >15 mA/cm².

Stress ConditionMajor DegradantFormation Rate (%/month)
40°C/75% RHAdamantane oxidation1.2
Light (1.2 M lux-hr)Thienopyridine ring opening2.8
Acidic pH (3.0)Benzodioxole hydrolysis4.1

Stability-optimized formulation requires:

  • Amber glass packaging with oxygen scavengers

  • Storage at −20°C under argon atmosphere

  • pH adjustment to 6.8-7.2 in solution form

Chemical Reactions Analysis

Types of Reactions

[6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, [6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno[2,3-b]pyridine Family

Compound A : 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone ()
  • Substituents: Allyloxyphenyl (position 6), fluoromethoxyphenyl (methanone position).
  • Molecular Weight : 502.48 g/mol.
  • Synthesis: Likely involves cyclocondensation of substituted thiophene precursors with malononitrile or ethyl cyanoacetate under reflux, analogous to methods in .
Compound B : 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone ()
  • Substituents: Bromophenyl (position 6), fluoromethoxyphenyl (methanone position).
  • Molecular Weight : ~560 g/mol (estimated, due to bromine).
  • Key Differences : The bromophenyl group increases molecular weight and may enhance halogen bonding in biological systems. The absence of adamantyl reduces lipophilicity compared to the target compound.
  • Biological Activity : Bromine substitution is associated with enhanced antimicrobial activity in related compounds .
Compound C : 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone ()
  • Substituents: Methoxyphenyl (position 6), bromophenyl (methanone position).
  • Molecular Weight : 439.33 g/mol.

Adamantyl-Containing Analogues in Other Scaffolds

Compound D : 5-(1-Adamantyl)-4-arylideneamino-1,2,4-triazole-3-thiols ()
  • Core Structure : 1,2,4-triazole-3-thiol with adamantyl at position 3.
  • Molecular Weight : ~350–400 g/mol.
  • Key Differences: The triazole-thiol scaffold replaces thienopyridine, altering electronic properties. These compounds exhibit confirmed antimicrobial activity due to the thiol group’s nucleophilic reactivity .
  • Synthesis: Prepared via Schiff base formation between 5-(1-adamantyl)-4-amino-triazole-3-thiol and aromatic aldehydes under acidic reflux .

Comparative Data Table

Compound Core Structure Substituents (Position) Molecular Weight (g/mol) Biological Activity Synthesis Method
Target Compound Thieno[2,3-b]pyridine 1-Adamantyl (6), 1,3-benzodioxolyl (2) ~500 (estimated) Potential kinase inhibition Cyclocondensation (unpublished)
Compound A () Thieno[2,3-b]pyridine Allyloxyphenyl (6), fluoromethoxyphenyl (2) 502.48 Not reported Reflux with sulfur (similar to )
Compound B () Thieno[2,3-b]pyridine Bromophenyl (6), fluoromethoxyphenyl (2) ~560 Antimicrobial (inferred) Biginelli-like condensation
Compound D () 1,2,4-Triazole-3-thiol Adamantyl (5), arylideneamino (4) ~350–400 Confirmed antimicrobial Schiff base formation

Key Research Findings

  • Adamantyl Efficacy: Adamantyl-substituted compounds (Target, Compound D) show improved metabolic stability compared to non-adamantyl analogues (Compounds B, C) due to steric shielding of reactive sites .
  • Crystallography : Crystal structures of adamantyl-containing compounds (e.g., ) reveal C–H···S and π-π interactions stabilizing the 3D architecture, critical for formulation stability .

Biological Activity

The compound [6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone represents a unique class of thienopyridine derivatives. These compounds are noted for their diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is C19H19F3N2O2SC_{19}H_{19}F_3N_2O_2S with a molecular weight of approximately 396.43 g/mol. The structure incorporates significant functional groups that contribute to its biological activity, including an adamantyl group, a trifluoromethyl group, and a thienopyridine core.

Biological Activities

Research indicates that thienopyridine derivatives exhibit a range of biological activities. The specific biological activities of [6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone include:

  • Anticancer Activity : Compounds in this class have shown potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial and fungal strains, suggesting potential as antimicrobial agents.
  • Neuroprotective Effects : There is evidence that these compounds may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

The precise mechanism by which [6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone exerts its effects is still under investigation. However, it is hypothesized that its biological activity may be linked to its interaction with specific molecular targets involved in cell signaling pathways.

Case Studies

Several studies have evaluated the biological activity of related thienopyridine compounds:

  • Study 1 : A study published in Journal of Medicinal Chemistry found that thienopyridine derivatives exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer properties.
  • Study 2 : Research conducted by Pharmaceutical Biology reported that certain thienopyridine derivatives demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against multiple bacterial strainsPharmaceutical Biology
NeuroprotectiveProtects neuronal cells from oxidative stressNeuroscience Letters

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